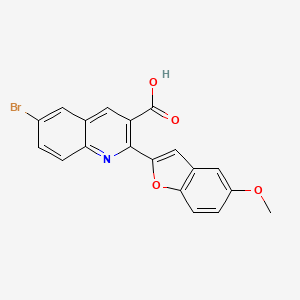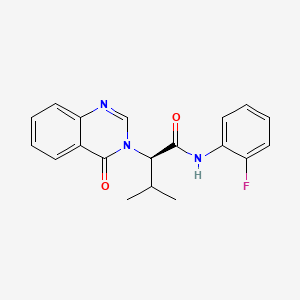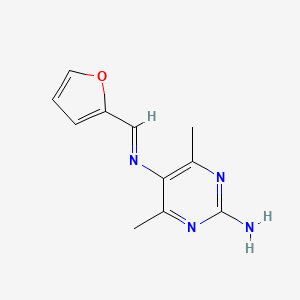
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a bromo group and a methoxybenzofuran moiety, making it a subject of study for its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromo and methoxybenzofuran substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Methoxybenzofuran Moiety: This step may involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and the brominated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 6-Bromo-2-(5-hydroxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Reduction: Formation of 2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
2-(5-Methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.
6-Chloro-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Similar structure with a chloro group instead of a bromo group, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromo group in 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H12BrNO4 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC名 |
6-bromo-2-(5-methoxy-1-benzofuran-2-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c1-24-13-3-5-16-11(7-13)9-17(25-16)18-14(19(22)23)8-10-6-12(20)2-4-15(10)21-18/h2-9H,1H3,(H,22,23) |
InChIキー |
JDCDUWBTOHOKCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylphosphonate](/img/structure/B13372771.png)

![O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B13372789.png)
![3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372790.png)
![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
![6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372806.png)

![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372810.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13372838.png)
